REACTION_CXSMILES
|
C[C:2]([CH3:15])(CC(C)CCN=C=O)CN=C=O.[OH:16][CH2:17][CH2:18][O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22]>>[C:20]([O:19][CH2:18][CH2:17][O:16][CH2:21][CH2:20][O:19][CH2:18][CH2:17][O:16][CH2:2][CH3:15])(=[O:24])[C:21]([CH3:23])=[CH2:22]
|
Name
|
Diurethane di(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN=C=O)(CC(CCN=C=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOC(C(=C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCOCCOCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |